B1574970 PSMA/PSM-P1 (4-12)

PSMA/PSM-P1 (4-12)

Cat. No.: B1574970
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PSMA/PSM-P1 (4-12) peptide is a synthetic fragment of the human prostate-specific membrane antigen (PSMA), a type II transmembrane glycoprotein also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II . PSMA is highly expressed in prostate cancer cells, and its levels correlate with tumor aggressiveness, making it a critical target for cancer research . This protein also demonstrates enzymatic activity, functioning as a zinc-dependent peptidase with folate hydrolase and NAALADase activity, which are involved in glutamate and folate metabolism . This specific peptide sequence is provided as a high-purity tool to support various research applications. It may be utilized in the development and validation of immunoassays, such as ELISA, for the detection of PSMA. It also serves as a potential antigen for the generation and purification of PSMA-specific antibodies. Furthermore, researchers can use it to study protein-protein interactions, map epitopes, and investigate T-cell responses in the context of prostate cancer and other malignancies. Researchers should note that PSMA expression is not entirely prostate-specific and has been identified in the neovasculature of other solid tumors, broadening its research relevance beyond prostate cancer . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any clinical applications in humans or animals.

Properties

sequence

LLHETDSAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

PSMA/PSM-P1 (4-12); PSMA peptide

Origin of Product

United States

Design, Synthesis, and Structural Activity Relationships of Psma/psm P1 4 12

Rational Design Principles Guiding PSMA/PSM-P1 (4-12) Development

The development of inhibitors targeting PSMA is guided by the structural features of the enzyme's active site. PSMA is a zinc metalloprotease with a deep, funnel-shaped active site pocket that contains two zinc ions. acs.orgnih.gov The design of potent inhibitors, including those based on the PSMA/PSM-P1 (4-12) scaffold, hinges on creating molecules that can effectively interact with key residues within this active site.

A crucial element for high-affinity binding is the presence of a glutamate-urea-lysine (Glu-urea-Lys) or similar motif. d-nb.infosnmjournals.org This pharmacophore is designed to mimic the natural substrates of PSMA, such as N-acetyl-aspartyl-glutamate (NAAG). acs.org The terminal glutamate (B1630785) moiety of the inhibitor binds to the S1' pocket of the enzyme, which is sensitive to glutamate residues. acs.org The urea (B33335) component coordinates with the two zinc ions in the catalytic site, while the adjacent amino acid, often a lysine (B10760008) or another functionalized residue, interacts with the S1 pocket. acs.orgacs.org

Synthetic Methodologies for PSMA/PSM-P1 (4-12) and its Analogs

The synthesis of PSMA/PSM-P1 (4-12) and its analogs typically involves a combination of solid-phase and solution-phase chemistry to construct the peptide backbone and introduce necessary modifications.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone for the assembly of the peptidic components of these inhibitors. tum.denih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. tum.de This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, such as a 2-chlorotrityl chloride resin. acs.orgtum.de

A key step in the synthesis of many urea-based PSMA inhibitors is the formation of the urea linkage. One method involves the in-situ generation of an isocyanate intermediate from a glutamate derivative, which then reacts with the N-terminus of the resin-bound peptide. nih.govmdpi.com An alternative and efficient approach involves the direct formation of the isocyanate and subsequent urea bond on the solid phase using reagents like triphosgene (B27547) under standard peptide coupling conditions. nih.gov This on-resin strategy simplifies the synthesis and purification process. nih.gov

Derivatization and Conjugation Chemistry for Functionalization

Following the assembly of the core peptide structure, derivatization and conjugation are performed to attach functional moieties. These can include chelators for radiometals (e.g., DOTA, HBED-CC), fluorophores for optical imaging, or cytotoxic drugs for therapeutic applications. acs.orgd-nb.infosnmjournals.org

Structure-Activity Relationship (SAR) Studies of PSMA/PSM-P1 (4-12) and Related Compounds

Extensive SAR studies have been conducted to understand how structural modifications to PSMA/PSM-P1 (4-12) and related compounds influence their binding affinity and biological activity.

Impact of Structural Modifications on PSMA Binding Affinity

SAR studies have revealed that even minor changes to the inhibitor's structure can have a profound impact on its affinity for PSMA. Key findings include:

The Glutamate Moiety: The terminal glutamate residue is essential for high-affinity binding. mdpi.com Any modification or substitution of this group typically leads to a significant loss of potency. mdpi.com

The Linker Region: The nature of the linker connecting the urea motif to the rest of the molecule is a critical determinant of affinity.

Introducing aromatic moieties, such as naphthylalanine or biphenylalanine, into the linker can increase lipophilicity and, in some cases, enhance binding affinity. d-nb.info For example, replacing a cyclohexyl ring with a phenyl group in the linker of PSMA-617 analogs was shown to maintain high PSMA inhibition. acs.org

However, very bulky aromatic systems can sometimes impair interaction with the binding pocket, leading to decreased affinity. d-nb.info

Systematic modifications of the linker have demonstrated a significant impact on tumor-targeting and pharmacokinetic properties. researchgate.net

Substitutions on the P1' side chain: Modifications at the P1' side chain, which interacts with the S1' subpocket of PSMA, can also influence binding. It has been shown that the nature and position of halogen atoms on an aryl ring in this region significantly affect interactions with the binding pockets. nih.gov

Below is an interactive table summarizing the impact of selected structural modifications on PSMA binding affinity.

Compound/Modification Structural Change Effect on PSMA Affinity (IC50) Reference
Naphthylalanine substitutionIntroduction of a naphthylalanine residue in the linkerIncreased affinity (up to 3x higher than reference) d-nb.info
Biphenylalanine substitutionIntroduction of a biphenylalanine residue in the linkerDecreased affinity (10-fold lower) d-nb.info
Halogenated PhenylalanineIntroduction of para-iodo-phenylalanine in the spacerMaintained high affinity d-nb.info
Altered Chirality at P1'Change from (S) to (R) configuration at the P1' positionDramatic decrease in affinity (nM to µM range) nih.govx-mol.net

Stereochemical Considerations and PSMA Interaction

The stereochemistry of the amino acid residues in the inhibitor is crucial for optimal binding to PSMA. nih.govmdpi.com

Glutamate Configuration: The (S)-configuration of the glutamic acid in the binding motif is essential for achieving high affinity. mdpi.com

P1 and P1' Chirality: Studies on analogs with altered chirality have shown that the (S)-configuration at both the P1 and P1' positions results in the most potent inhibitors. nih.govx-mol.net Changing the configuration at the P1' position from (S) to (R) can lead to a dramatic drop in inhibitory activity, with IC50 values shifting from the nanomolar to the micromolar range. nih.govx-mol.net This highlights the stereospecificity of the S1' binding pocket of PSMA.

These findings underscore the importance of precise stereochemical control during the synthesis of PSMA inhibitors to ensure high-affinity binding and potent biological activity.

Role of Linker Chemistry and Hydrophobicity in Ligand Design

The design of the linker is crucial as it must allow the binding motif to access the active site located within a deep, funnel-shaped tunnel (~20 Å) in the extracellular domain of PSMA, while keeping the often bulky chelator and its radiometal on the exterior. mdpi.comdiva-portal.org Research into structure-activity relationships (SAR) has revealed that the linker interacts with several key areas within the PSMA binding cavity, including a hydrophobic S1 accessory pocket and an arene-binding site. mdpi.com Consequently, modifications that enhance interactions with these pockets can improve the ligand's performance.

A key strategy in linker design has been the incorporation of hydrophobic and aromatic structures. mdpi.com It has been demonstrated that increasing the lipophilicity of the linker can improve binding properties. mdpi.com Specifically, the inclusion of multiple aromatic rings in the linker has been shown to enhance hydrophobic interactions with the S1 accessory pocket, which is beneficial for both PSMA-specific cell surface binding and subsequent internalization. mdpi.com For instance, the presence of a 2-naphthyl-l-alanine moiety in the linker of PSMA-617 is credited with its favorable interaction with this hydrophobic pocket, contributing to its improved characteristics as a theranostic agent. diva-portal.org Similarly, replacing the 2-naphthyl moiety with a less lipophilic 3-styryl-l-Ala was found to maintain high PSMA binding affinity. acs.orgacs.org

Beyond hydrophobicity, other chemical features of the linker are important. The introduction of negatively charged linkers has been reported to reduce off-target retention. mdpi.com The incorporation of specific amino acid sequences can also optimize performance. For example, the combination of a linker containing O-(carboxymethyl)-l-tyrosine with the HBED-CC chelator in [⁶⁸Ga]Ga-PSMA-093 provides an optimal lipophilicity that leads to higher PSMA binding affinity and favorable in vivo pharmacokinetics. mdpi.com

Table 1: Impact of Linker and Chelator Modifications on PSMA Ligand Properties

Compound/ModificationKey Linker/Chelator FeatureObserved ImpactReference
Linkers with multiple aromatic ringsIncreased hydrophobicityImproved hydrophobic interaction with S1-accessory pocket, enhancing binding and internalization. mdpi.com
PSMA-617Contains 2-naphthyl-l-alanineFavorable interaction with the S1 hydrophobic pocket. diva-portal.org
P17/P18Replaced 2-naphthyl-l-Ala with less lipophilic 3-styryl-l-AlaMaintained high PSMA binding affinity. acs.orgacs.org
CHX-A''-DTPA ConjugateMore hydrophobic chelatorSignificantly higher internalization rate (65.4 ± 5.7%) compared to DOTA or NODAGA conjugates. mdpi.comnih.gov
[¹⁸F]F-PSMA-1007Increased hydrophilicity (two glutamic acid residues)Exceptionally high tumor cell internalization (67% ± 13%). mdpi.com
[⁶⁸Ga]Ga-PSMA-093Linker with O-(carboxymethyl)-l-tyrosine and HBED-CC chelatorOptimal lipophilicity for higher binding affinity and superior pharmacokinetics. mdpi.com

Conformational Analysis and Ligand-PSMA Complexation

The binding of small-molecule inhibitors to PSMA is a structurally complex process governed by specific molecular interactions and conformational flexibility of both the ligand and the enzyme. acs.orgacs.org X-ray crystallography of PSMA-inhibitor complexes reveals that the Glu-urea-based binding motif consistently docks into the S1' pocket and the active site of the enzyme. acs.org The urea moiety interacts with the zinc ion in the active site, while the carboxylate groups of the glutamate and lysine components form interactions with key residues such as Asn519, Arg534, and Arg536. acs.org

The linker portion of the ligand extends from this anchor point through the ~20 Å-long accessory tunnel toward the surface of the protein. diva-portal.org The conformation the linker adopts within this tunnel is critical and can be influenced by its chemical structure. The first crystal structure of the PSMA/PSMA-617 complex revealed that the linker adopts a folded conformation. acs.orgresearchgate.net In contrast, for other ligands like P17 and P18, which have modified linkers, extended orientations were observed. acs.orgresearchgate.net This demonstrates a significant degree of linker flexibility within the PSMA binding cavity, a characteristic that can be exploited in the rational, structure-guided design of new PSMA-targeting agents. acs.orgresearchgate.net

A key structural feature of PSMA that facilitates this variability is the "entrance lid," a flexible amino acid segment comprising residues Thr538–Gly548. acs.org This lid can adopt different conformations to accommodate various ligands. In the PSMA-PSMA-617 complex, the lid is in a semi-closed conformation, with the linker following its contours. acs.org For other complexes, such as with P17 and P18, the lid can be more open, allowing for different orientations of the linker and the distal DOTA chelator. acs.org Interestingly, in the crystal structure of the PSMA-617 complex, the electron density for the DOTA moiety was absent, which implies significant positional flexibility due to a lack of direct interactions with the PSMA protein. acs.org

Conformational structure-activity analyses have suggested that binding potency is entropy-driven. tum.de Ligands with high conformational flexibility may incur an entropic penalty upon binding. tum.de Therefore, designing more conformationally restricted ligands that are pre-organized for binding is a strategy that can lead to higher potency. tum.de This principle applies not only to the binding motif but also to the linker region. tum.de

Table 2: Binding Affinities of Selected PSMA Ligands

CompoundBinding Affinity (IC₅₀ or Kᵢ)Cell LineReference
PSMA-617~5 nM (IC₅₀)LNCaP, C4-2 acs.org
P17~15 nM (IC₅₀)LNCaP, C4-2 acs.org
P18~10 nM (IC₅₀)LNCaP, C4-2 acs.org
[¹¹¹In]In-221.0–1.6 nM (IC₅₀)LS174T mdpi.com
[¹¹¹In]In-301.0–1.6 nM (IC₅₀)LS174T mdpi.com
Ga-AV0108411.6 ± 3.25 nM (Kᵢ)LNCaP researchgate.net
Ga-AV0108828.7 ± 6.05 nM (Kᵢ)LNCaP researchgate.net

Table 3: Compound Names Mentioned in the Article

Abbreviation / Trivial NameFull Chemical Name / Description
PSMAProstate-Specific Membrane Antigen
PSMA-617Glu-urea-Lys(Ahx)-HBED-CC, linked to DOTA chelator with a 2-naphthyl-l-alanine containing linker
P17PSMA-617 analog with 2-naphthyl-l-Ala replaced by 3-styryl-l-Ala
P18PSMA-617 analog with 2-naphthyl-l-Ala replaced by 3-styryl-l-Ala and cyclohexyl ring replaced with a phenyl group
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DOTAGA1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid
HBED-CCN,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid
NODAGA1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid
CHX-A''-DTPAN-[(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid
[¹⁸F]F-PSMA-1007PSMA-617 analog with a modified hydrophilic spacer and labeled with Fluorine-18 (B77423)
[⁶⁸Ga]Ga-PSMA-093PSMA ligand with an O-(carboxymethyl)-l-tyrosine linker and HBED-CC chelator, labeled with Gallium-68 (B1239309)
[¹¹¹In]In-22 / [¹¹¹In]In-30Indium-111 (B102479) labeled PSMA-targeting derivatives with modified linker residues
Ga-AV01084 / Ga-AV01088Gallium-labeled PSMA imaging probes with linker modifications

Molecular and Cellular Mechanisms of Psma/psm P1 4 12 Interaction

PSMA/PSM-P1 (4-12) Binding Kinetics and Thermodynamics with PSMA

The binding of PSMA/PSM-P1 (4-12) to PSMA is characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). These parameters provide a quantitative measure of the inhibitor's affinity and potency.

Determination of Inhibition Constants (IC50, Ki) and Binding Affinities

The inhibitory potency of PSMA/PSM-P1 (4-12) and related compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more absolute measure of binding affinity.

Research has shown that various PSMA inhibitors exhibit a wide range of affinities, with Ki and IC50 values often in the low nanomolar to sub-nanomolar range, indicating very tight binding to the PSMA protein. kcl.ac.uk For instance, studies on different PSMA inhibitors have reported IC50 values that underscore their high potency. Some urea-based inhibitors have demonstrated IC50 values in the low nanomolar range, signifying a strong interaction with the PSMA target. acs.org The affinity of these inhibitors is a key factor in their effectiveness for imaging and therapeutic applications. kcl.ac.uk

Table 1: Inhibition and Binding Affinity Data for Selected PSMA Inhibitors

Compound IC50 (nM) Ki (nM) Cell Line Notes
PSMA-617 6.41 acs.org 2.34 ± 2.94 mdpi.com LNCaP acs.org A well-established PSMA inhibitor used in clinical applications. acs.org
P17 ~15 acs.org 0.30 acs.org LNCaP, C4-2 acs.org A derivative of PSMA-617 with modified linker region. acs.org
P18 ~10 acs.org 0.45 acs.org LNCaP, C4-2 acs.org Another derivative of PSMA-617 with a different linker modification. acs.org
2-PMPA 9.2 ethz.ch 2.0 ethz.ch - A potent and selective phosphonate-based inhibitor. ethz.ch
MIP-1072 - 3.8 nih.gov LNCaP nih.gov An iodinated small-molecule inhibitor. nih.gov
MIP-1095 - 0.81 nih.gov LNCaP nih.gov An iodinated small-molecule inhibitor with higher affinity than MIP-1072. nih.gov

This table is for illustrative purposes and includes data for various PSMA inhibitors to provide context for the binding affinities typically observed. Data for the specific compound PSMA/PSM-P1 (4-12) was not explicitly found in the search results.

The binding of these inhibitors is often an enthalpy-driven process, which is characteristic of strong ionic interactions and hydrogen bonds within the binding site of PSMA. nih.govrsc.org The structural features of the inhibitor, particularly the P1 region, play a crucial role in modulating the binding affinity and selectivity. rsc.org

Specificity and Selectivity Profiling of PSMA/PSM-P1 (4-12) in Research Models

A critical aspect of any targeted compound is its ability to specifically bind to its intended target while minimizing interactions with other molecules, thereby reducing potential off-target effects.

Discrimination Against PSMA-Negative Cell Lines

Preclinical studies consistently demonstrate the high specificity of PSMA-targeted compounds. In vitro experiments using both PSMA-positive (e.g., LNCaP, CWR22Rv1) and PSMA-negative (e.g., PC-3) cell lines are fundamental to this assessment. avcr.cz Research has shown significantly elevated uptake of PSMA-targeted agents in PSMA-positive cells compared to negligible uptake in PSMA-negative cells. mdpi.comavcr.cz For example, one study reported that the uptake of a radiolabeled PSMA inhibitor in PSMA-positive LNCaP cells was substantially higher than in PSMA-negative PC-3 cells. mdpi.com This differential uptake confirms that the interaction is mediated by the presence of PSMA on the cell surface. thno.org The specificity is further validated in vivo, where PSMA-targeted agents accumulate in PSMA-positive tumors but not in PSMA-negative tumors. thno.org

Investigation of Off-Target Interactions in Preclinical Systems

While PSMA is highly overexpressed in prostate cancer, it is also expressed at lower levels in other normal tissues, such as the salivary glands, kidneys, and small intestine. nih.govmdpi.com Therefore, preclinical evaluation of PSMA-targeted compounds includes investigating potential off-target interactions. Biodistribution studies in animal models are crucial for identifying non-target organs where the compound may accumulate. thno.org For instance, studies with various PSMA inhibitors have shown uptake in the kidneys, which is a known site of physiological PSMA expression. acs.orgthno.orgnih.gov Research is ongoing to modify the structure of these inhibitors to reduce uptake in non-target tissues and improve their therapeutic window. nih.gov Computational modeling also plays a role in predicting potential off-target binding by docking the inhibitor against other proteins. pnas.org

Cellular Uptake and Internalization Mechanisms of PSMA/PSM-P1 (4-12)

Upon binding to PSMA on the cell surface, PSMA/PSM-P1 (4-12) and other similar inhibitors are internalized into the cell. Understanding this process is vital for the design of therapeutic agents that need to reach intracellular targets.

Clathrin-Mediated Endocytosis and Other Pathways

PSMA undergoes constitutive and antibody-induced internalization. acs.org The primary mechanism for the internalization of PSMA and its bound ligands is clathrin-mediated endocytosis. acs.orgnih.gov This process involves the binding of the PSMA-ligand complex to clathrin-coated pits on the cell membrane, which then invaginate to form intracellular vesicles. The N-terminal intracellular domain of PSMA interacts with the clathrin adaptor protein-2 (AP-2) complex and clathrin itself, facilitating this process. nih.gov Specifically, a glutamic acid residue in the cytoplasmic tail of PSMA is essential for its interaction with the alpha-adaptin subunit of AP-2. nih.gov Once internalized, the PSMA-ligand complex is transported to endosomes, and the PSMA protein is often recycled back to the cell surface, allowing for further rounds of ligand uptake. researchgate.net This efficient internalization process is a key feature that makes PSMA an attractive target for the delivery of therapeutic payloads. nih.govmdpi.com

Factors Influencing Internalization Rate and Extent

The rate and extent of internalization of the PSMA/ligand complex are influenced by several key factors. Upon binding of a ligand, such as an antibody or a small molecule inhibitor, the PSMA-ligand complex is internalized into the cell. mdpi.com This process is mediated by clathrin-coated pits and is a form of receptor-mediated endocytosis. mdpi.com

Key factors influencing internalization include:

Ligand Binding: The binding of a ligand to PSMA significantly enhances the rate of internalization. Ligand-bound PSMA is internalized at a much faster rate compared to unbound PSMA. mdpi.com For instance, antibody-bound PSMA has been observed to internalize at a rate where 60% is taken into the cell within 20 minutes, whereas it takes approximately two hours for 60% of unbound PSMA to be internalized. mdpi.com

Inhibitor Design and Mode of Binding: The chemical structure and binding characteristics of the PSMA inhibitor play a crucial role. Irreversible inhibitors have been shown to lead to greater uptake and internalization compared to slowly reversible inhibitors. nih.gov The linker region of the inhibitor, which connects the binding motif to a functional component (like a chelator for a radionuclide), can also influence the binding potency and internalization rate. tum.de

Cellular Environment: The physiological conditions of the cellular microenvironment can impact internalization. For example, factors that upregulate PSMA expression, such as androgen deprivation therapy, can lead to increased uptake and internalization of PSMA-targeted radioligands. mdpi.com

Interactive Table: In Vitro Uptake of PSMA-Targeted Agents in Different Cell Lines

Cell LinePSMA ExpressionCompoundTime (h)% Uptake/InternalizationReference
LNCaPHigh (PSMA+)[18F]51~8% avcr.cz
LNCaPHigh (PSMA+)[18F]5412.1% avcr.cz
CWR22Rv1Moderate (PSMA+)[18F]51~1.1% avcr.cz
CWR22Rv1Moderate (PSMA+)[18F]542.2% avcr.cz
PC-3Negative (PSMA-)[18F]540.08% avcr.cz
LNCaPHigh (PSMA+)99mTc(CO)3-DPA-DBCO-PEG4-CTT-540.5>70% internalization nih.gov

Preclinical Research Applications of Psma/psm P1 4 12

PSMA/PSM-P1 (4-12) as a Targeted Delivery Vehicle in Preclinical Therapeutic Research

In Vivo Assessment of Targeted Payload Accumulation and Distribution in Animal Tumor Models

In vivo studies using animal tumor models are essential for evaluating the biodistribution, tumor accumulation, and clearance of PSMA-targeted agents. These studies provide a more comprehensive understanding of how these agents behave in a complex biological system.

A common approach involves using xenograft models, where human prostate cancer cells are implanted in immunocompromised mice. For instance, LNCaP tumor-bearing mice are frequently used due to their high PSMA expression. In a study with 68Ga-NOTA-GC-PSMA, PET/CT imaging in LNCaP tumor-bearing mice showed significant radioactivity concentration in the tumors. mdpi.com The tumor uptake was rapid, reaching 3.01 ± 0.56 %ID/g (percent injected dose per gram of tissue) as early as 10 minutes and remaining relatively stable for about 120 minutes. mdpi.com

Specificity of tumor uptake is a critical parameter assessed in vivo. This is often demonstrated through blocking studies, where a non-radiolabeled version of the targeting agent is co-injected to saturate the PSMA receptors. In the case of 68Ga-NOTA-GC-PSMA, co-injection with a blocking agent significantly reduced the uptake in the LNCaP tumor model (1.05 ± 0.58 %ID/g at 60 minutes), confirming that the accumulation was indeed PSMA-specific. mdpi.com

Biodistribution studies provide quantitative data on the uptake of the targeted agent in various organs. For [18F]5 in mice with CWR22Rv1 tumors, the tumor accumulation was 2.35 ± 0.91 %ID/g at 1 hour post-injection, with a tumor-to-blood ratio of 22:1. avcr.cz At 4 hours, the tumor uptake remained stable at 2.33 ± 0.50 %ID/g, while clearance from the blood resulted in an impressive tumor-to-blood ratio of 265:1. avcr.cz This demonstrates high tumor retention and rapid clearance from non-target tissues.

The pharmacokinetic profile of PSMA-targeted agents can be modulated to enhance tumor uptake and retention. For example, increasing the lipophilicity of PSMA inhibitors has been shown to be beneficial. In a study comparing two novel ligands, 10 and 11, the more lipophilic 177Lu-11, which also had high plasma protein binding (97%), showed a tumor uptake of 16.1 ± 2.5% ID/g at 24 hours post-injection. d-nb.info This was a significant improvement compared to less lipophilic compounds.

The choice of radionuclide and chelator can also influence the in vivo behavior. Studies with [123I]MIP-1072 and [123I]MIP-1095 in mice with LNCaP xenografts showed high tumor uptake of 17% ID/g at 1 hour for [123I]MIP-1072 and 34% ID/g at 4 hours for [123I]MIP-1095. nih.gov These promising results paved the way for their clinical translation.

Furthermore, in vivo imaging can be used to monitor tumor growth and response to therapy. In a glioblastoma model using GL261 cells, longitudinal PET imaging with 18F-PSMA-1007 showed a steady increase in the PET signal in the tumor over time, correlating with tumor progression. frontiersin.org

Interactive Data Table: In Vivo Biodistribution of PSMA-Targeted Agents in Animal Models

CompoundAnimal ModelTumor Uptake (%ID/g)Time PointKey Finding(s)Reference(s)
68Ga-NOTA-GC-PSMALNCaP tumor-bearing mice3.10 ± 0.2030 minRapid and specific tumor accumulation. mdpi.com
[18F]5CWR22Rv1 tumor-bearing mice2.33 ± 0.504 hHigh tumor retention and excellent tumor-to-blood ratio (265:1). avcr.cz
177Lu-11LNCaP tumor-bearing mice16.1 ± 2.524 hIncreased lipophilicity and plasma protein binding led to sustained tumor uptake. d-nb.info
[123I]MIP-1095LNCaP xenograft mice344 hHigh tumor uptake, supporting clinical translation. nih.gov
[111In]In-J591LNCaP tumor-bearing mice15.7 ± 3.54 daysPeak tumor accumulation with faster blood clearance compared to other mAbs. mdpi.com

Investigating the Mechanism of Action of Targeted Payloads in Preclinical Contexts

Understanding the mechanism of action of PSMA-targeted payloads is fundamental to optimizing their therapeutic efficacy. Preclinical studies have shed light on how these agents exert their cytotoxic effects once delivered to the tumor cells.

A primary mechanism is the internalization of the PSMA-ligand complex. PSMA is a type II transmembrane glycoprotein (B1211001), and upon binding of a ligand, the complex is internalized by the cell. semanticscholar.org This internalization is a key step for delivering the payload into the cancer cell where it can exert its effect. This has been observed with various types of payloads, including radionuclides for therapy and cytotoxic drugs. nih.govsemanticscholar.org

For antibody-drug conjugates (ADCs) like ARX517, the mechanism involves the site-specific conjugation of a potent cytotoxic agent, such as a tubulin inhibitor, to an anti-PSMA antibody. nih.gov Once ARX517 binds to PSMA on the surface of a cancer cell, it is internalized. Inside the cell, the ADC is trafficked to lysosomes, where it is degraded, releasing the cytotoxic payload. nih.gov The released payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

In the context of radioligand therapy, the payload is a radionuclide that emits cytotoxic radiation. The choice of radionuclide determines the type and range of radiation. For example, alpha-emitters deliver high-energy particles over a very short range, leading to highly localized and potent cell killing. semanticscholar.org Beta-emitters have a longer range, which can be advantageous for treating larger tumors with heterogeneous PSMA expression, a phenomenon known as the "crossfire effect."

The enzymatic function of PSMA itself can also play a role in the tumor microenvironment. PSMA has folate hydrolase and N-acetylaspartylglutamate (NAAG) hydrolase activity. nih.gov By hydrolyzing NAAG, PSMA increases the levels of glutamate (B1630785) in the tumor microenvironment. nih.gov This excess glutamate can promote tumor growth through activation of signaling pathways like the PI3K/AKT/mTOR pathway. nih.gov While not a direct mechanism of the delivered payload, this intrinsic function of PSMA contributes to the rationale for targeting it.

Preclinical studies have also explored synergistic effects. For instance, the combination of a PSMA-targeted payload with other therapies could enhance treatment outcomes. A study on PSMA-1-MMAE-Pc413, which combines a PSMA inhibitor with a photosensitizer, demonstrated a synergistic effect in prostate cancer models, surpassing the efficacy of each modality alone. researchgate.net

The development of irreversible inhibitors represents another mechanistic advancement. These inhibitors form a covalent bond with PSMA, leading to prolonged retention of the payload within the tumor cell. cancertargetedtechnology.com This can potentially enhance the therapeutic effect, especially for payloads that require sustained exposure to be effective.

Methodological Approaches in Studying Psma/psm P1 4 12

In Vitro Binding and Competition Assays

The initial characterization of a potential PSMA-targeting ligand involves determining its affinity and specificity for the PSMA protein. This is accomplished through in vitro binding and competition assays.

Detailed Research Findings: Competition binding assays are fundamental to understanding how strongly a new ligand binds to PSMA. In these experiments, a known radiolabeled PSMA ligand is incubated with PSMA-expressing cells or cell membranes in the presence of varying concentrations of the new, unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. This value can be further used to calculate the inhibition constant (Ki), which reflects the intrinsic binding affinity of the ligand.

For example, studies on various PSMA inhibitors have demonstrated a wide range of affinities. High-affinity ligands, which are desirable for imaging and therapy, typically exhibit Ki or IC50 values in the low nanomolar to sub-nanomolar range. mdpi.comacs.orgacs.orgnih.gov For instance, the affinity (IC50) of the well-known agent PSMA-617 for PSMA has been reported to be approximately 6.41 nM. acs.org Another compound, [¹²⁵I]I-PSMA-7, showed a very high affinity with a Ki of 4.037 × 10⁻¹¹ M. nih.gov These assays are crucial for the initial screening and selection of candidate molecules for further development.

CompoundAssay TypeCell Line/SystemMeasured Value (IC50/Ki)Reference
PSMA-617 Competition AssayLNCaP CellsIC50: 6.41 nM acs.org
P17 Competition AssayLNCaP CellsIC50: 12.9 ± 0.4 nM acs.org
P18 Competition AssayLNCaP CellsIC50: 11.2 ± 4.8 nM acs.org
[¹²⁵I]I-PSMA-7 Competition Assay-Ki: 4.037 x 10⁻¹¹ M nih.gov
J591 mAb Competition AssayLNCaP CellsKd: 1.83 ± 1.21 nmol/L mdpi.com

Cellular Uptake, Internalization, and Efflux Studies in PSMA-Expressing Cell Lines

Understanding how a PSMA ligand interacts with cancer cells is critical. These studies assess the ligand's ability to be taken up by, internalized into, and retained within PSMA-expressing cells.

Detailed Research Findings: These assays are typically performed using prostate cancer cell lines that have high levels of PSMA expression, such as LNCaP or PC3-PIP cells, and compared against cells with no or low PSMA expression (e.g., PC-3 cells) as a negative control. nih.govavcr.cz The ligand, usually in a radiolabeled form, is incubated with the cells for various time points. The total cell-associated radioactivity is measured to determine uptake.

To distinguish between surface-bound and internalized ligand, cells are treated with an acidic buffer that strips away surface-bound proteins and their ligands. nih.gov The radioactivity remaining within the cells represents the internalized fraction. Studies have shown that many small-molecule PSMA inhibitors are rapidly internalized. mdpi.comnih.gov For example, one study found that an irreversible PSMA-targeting SPECT agent showed greater uptake and internalization than a slowly-reversible one. nih.gov Another study with ¹²⁵I-PSMA-7 in 22Rv1 cells showed internalization rates of 46.1% at 1 hour and 88.06% at 24 hours. nih.govmdpi.com This rapid and extensive internalization is a highly desirable property, especially for therapeutic applications where the goal is to deliver a cytotoxic payload into the cancer cell.

Efflux studies measure how quickly the compound is transported out of the cell after uptake, providing insight into its retention. High retention is crucial for both imaging (to allow for a clear signal) and therapy (to maximize the radiation dose to the tumor).

Compound/AgentCell LineKey FindingReference
[¹⁸F]5 (Phosphoramidate) LNCaP12.1% uptake at 4 hours avcr.cz
[¹⁸F]5 (Phosphoramidate) CWR22Rv12.2% uptake at 4 hours avcr.cz
¹²⁵I-PSMA-7 22Rv1Internalization of 46.1% at 1 hr, 88.06% at 24 hr nih.govmdpi.com
[¹⁷⁷Lu]Lu-PSMA-617 PC-3 PIPInternalized fraction of 8.2 ± 2.4% of applied activity acs.org
Irreversible SPECT Agent LNCaPGreater uptake and internalization vs. reversible agent nih.gov

X-ray Crystallography and Structural Biology for Ligand-PSMA Complexes

To understand the precise molecular interactions between a ligand and the PSMA protein, researchers employ X-ray crystallography. This powerful technique provides a three-dimensional atomic-level map of the ligand bound to the PSMA active site.

Detailed Research Findings: For this method, the PSMA protein is crystallized in the presence of the inhibitor. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build a detailed structural model. rcsb.orgrcsb.org These structures reveal the specific amino acid residues in the PSMA binding pocket that interact with the ligand. avcr.cz

For example, crystal structures have shown that PSMA inhibitors typically engage with a deep, funnel-shaped active site containing two zinc ions. rcsb.org The glutamate-urea-lysine scaffold, common to many potent inhibitors, forms a "canonical" set of interactions with key residues. avcr.cz Structural studies of PSMA-617 and its derivatives have revealed how modifications to the linker region can alter the orientation of the chelator part of the molecule without disrupting the key binding interactions of the pharmacophore. acs.org This knowledge is invaluable for structure-based drug design, allowing scientists to rationally modify ligands to improve their affinity, specificity, and pharmacokinetic properties.

Preclinical Imaging Modalities (e.g., Micro-PET, Micro-SPECT, Optical Imaging)

Before a new PSMA-targeted agent can be considered for human use, it must be rigorously tested in animal models of prostate cancer. Preclinical imaging allows for the non-invasive visualization of the agent's biodistribution, tumor-targeting capabilities, and clearance profile.

Detailed Research Findings: These studies typically use immunodeficient mice bearing xenograft tumors that express human PSMA. thno.orgmdpi.com The PSMA ligand is labeled with a suitable radionuclide for imaging: a positron-emitter like gallium-68 (B1239309) (⁶⁸Ga) or fluorine-18 (B77423) (¹⁸F) for micro-PET, or a gamma-emitter like technetium-99m (⁹⁹mTc) or indium-111 (B102479) (¹¹¹In) for micro-SPECT. thno.orgnih.govacs.org For optical imaging, the ligand is conjugated to a fluorescent dye. acs.org

The mice are injected with the labeled agent, and images are acquired at various time points. nih.gov These images show where the agent accumulates in the body. Ideally, a successful imaging agent will show high and specific uptake in the PSMA-positive tumor, with rapid clearance from non-target tissues like blood, muscle, and abdominal organs, leading to high tumor-to-background ratios. avcr.czthno.org For example, preclinical imaging of a ⁹⁹mTc-labeled agent, [⁹⁹mTc]Tc-BQ0413, in mice with PSMA-positive tumors showed a tumor uptake of 38 ± 6 %IA/g (percent injected activity per gram) at 3 hours post-injection. diva-portal.org Blocking studies, where an excess of a non-labeled PSMA inhibitor is co-injected, are also performed to confirm that the observed tumor uptake is indeed PSMA-specific. mdpi.com

AgentModalityAnimal ModelKey FindingReference
[¹⁸F]5 Micro-PETCWR22Rv1 XenograftTumor uptake of 2.33% ID/g at 4 hr; Tumor:Blood ratio of 265:1 avcr.cz
[⁶⁸Ga]Ga-NOTA-GC-PSMA Micro-PETLNCaP XenograftT/M ratio of 13.87 at 1 hr mdpi.com
[¹¹¹In]In-PSMA I&T SPECT/CTLNCaP XenograftHigh uptake in tumor and kidneys; reduced kidney uptake with 2-PMPA thno.org
[⁹⁹mTc]Tc-BQ0413 SPECTPC3-pip XenograftTumor uptake of 38 ± 6 %IA/g at 3 hr diva-portal.org
¹²⁵I-PSMA-7 SPECT22Rv1 XenograftTumor uptake of 9.02 ± 0.30 ID%/g at 1 hr nih.govmdpi.com

Spectroscopic and Spectrometric Characterization Techniques

The precise chemical identity and purity of a new compound must be unequivocally confirmed. Spectroscopic and spectrometric techniques are essential for this purpose.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C-NMR) is used to elucidate the molecular structure of the synthesized compound, confirming that the atoms are connected in the expected manner. Mass Spectrometry (MS) is employed to determine the exact molecular weight of the compound, further confirming its identity. mdpi.com High-Performance Liquid Chromatography (HPLC) is often coupled with these techniques to assess the purity of the compound, ensuring that it is free from starting materials or byproducts from the synthesis. For example, a study of the ligand PSMA-D4 confirmed its identity using Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF-ESI-MS) and NMR, while HPLC confirmed a purity greater than 97%. mdpi.com Mass spectrometry is also a powerful tool for identifying proteins in complex biological samples, and has been used to characterize the protein profile of extracellular vesicles, including the presence of PSMA. researchgate.net

Quantitative Analysis of Target Engagement and Ligand Occupancy in Preclinical Systems

Beyond simply visualizing tumor uptake, it is important to quantitatively measure how much of the target (PSMA) in the tumor and other tissues is being occupied by the ligand at a given dose.

Detailed Research Findings: Biodistribution studies provide quantitative data to complement imaging findings. In these terminal studies, after injection of the radiolabeled agent, mice are euthanized at set time points. thno.org Organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). diva-portal.orgthno.org

These data allow for a precise calculation of tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-kidney, tumor-to-muscle), which are critical metrics for evaluating the performance of an imaging or therapeutic agent. diva-portal.orgthno.org Saturation binding experiments in vivo can also be performed, where increasing doses of the ligand are administered to determine the dose at which PSMA receptors in the tumor become saturated. This helps in understanding the relationship between the administered dose and the degree of target engagement. For instance, a study of ¹¹¹In-PSMA I&T determined the optimal tumor targeting doses that did not oversaturate the receptors in different tumor models. thno.org

Molecular Biology Techniques for PSMA Expression and Modulation Analysis

The level of PSMA expression can vary between different tumors and can be influenced by treatments like androgen deprivation therapy. mdpi.com Molecular biology techniques are used to measure PSMA expression levels and to study how they are modulated.

Detailed Research Findings: Techniques like the Reverse Transcription-Polymerase Chain Reaction (RT-PCR) can be used to measure the amount of PSMA messenger RNA (mRNA), which provides an indication of gene expression. mdpi.com Western blotting is a protein analysis technique used to detect and quantify the amount of PSMA protein in cell or tissue lysates. avcr.cz For example, a Western blot analysis confirmed that LNCaP cells have approximately 5-fold greater PSMA protein expression than CWR22Rv1 cells, which correlated with higher radiotracer uptake in the LNCaP cells. avcr.cz

Immunohistochemistry (IHC) uses antibodies to visualize PSMA protein expression directly in tissue sections, providing spatial information about its distribution within a tumor. mdpi.com These techniques are crucial for correlating imaging results with underlying biology and for studying how other drugs might increase PSMA expression to potentially enhance the efficacy of PSMA-targeted therapies. mdpi.com

In Vitro Enzymatic Assays for PSMA Inhibition Potency

The potency of potential inhibitors against Prostate-Specific Membrane Antigen (PSMA) is commonly determined through in vitro enzymatic assays. These assays are crucial for quantifying the inhibitory activity of compounds by measuring their effect on PSMA's enzymatic function. PSMA, also known as glutamate (B1630785) carboxypeptidase II, exhibits N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity, which involves the hydrolysis of substrates like N-acetyl-L-aspartyl-L-glutamate (NAAG). acs.orgcancertargetedtechnology.comnih.govnih.gov The primary goal of these assays is to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

A prevalent methodological approach involves a fluorescence-based assay. oncotarget.comnih.gov In this setup, cell lysates from PSMA-expressing cells, such as LNCaP cells, serve as the source of the enzyme. oncotarget.comnih.gov These lysates are incubated with the test inhibitor and a specific substrate, NAAG. oncotarget.comnih.gov The enzymatic reaction cleaves NAAG, releasing glutamate. oncotarget.comnih.gov The quantity of released glutamate is then measured by adding a working solution from a commercially available kit, such as the Amplex Red Glutamic Acid Kit, which generates a fluorescent product. oncotarget.comnih.gov The intensity of the fluorescence is proportional to the amount of glutamate released, and therefore, a reduction in fluorescence indicates inhibition of PSMA activity. oncotarget.comnih.gov

Another established method is the radioenzymatic assay, which utilizes a radiolabeled substrate, typically [3H]NAAG. tandfonline.comcancertargetedtechnology.comaacrjournals.org In this procedure, PSMA (often from LNCaP cell homogenates) is incubated with the inhibitor and [3H]NAAG. tandfonline.comcancertargetedtechnology.com The enzymatic cleavage of [3H]NAAG liberates [3H]glutamate. tandfonline.comcancertargetedtechnology.com The radiolabeled product is then separated from the substrate using ion-exchange chromatography, and the amount of released [3H]glutamate is quantified by scintillation counting. tandfonline.comaacrjournals.org The degree of [3H]glutamate release is a direct measure of the enzyme's activity, allowing for the calculation of the inhibitor's potency. tandfonline.com

High-Performance Liquid Chromatography (HPLC)-based assays are also employed to determine inhibitor potency. acs.orgsnmjournals.org These methods can monitor the hydrolysis of various substrates, including chromophore-bearing ones like N-[4-(phenylazo)-benzoyl]-glutamyl-γ-glutamic acid (PABGgG). nih.govsnmjournals.org The reaction mixture, containing purified PSMA, the substrate, and the inhibitor, is analyzed by HPLC to separate and quantify the substrate and its cleaved product. nih.govacs.orgsnmjournals.org The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value. snmjournals.org

The results from these assays provide quantitative measures of a compound's ability to inhibit PSMA. For instance, studies have reported Ki values for various inhibitors, demonstrating a wide range of potencies. A modular scaffold approach to developing multivalent PSMA inhibitors showed that a bivalent compound (Compound 2) and its DOTA-chelated version (Compound 3) had Ki values of 0.2 nM and 0.08 nM, respectively, representing a significant increase in potency compared to their monovalent counterpart (Compound 1) which had a Ki of 0.9 nM. nih.govoncotarget.com For comparison, the known PSMA inhibitor ZJ-43 showed a Ki value of 1.16 nM under the same conditions. oncotarget.comnih.gov

The following tables summarize findings from various studies on PSMA inhibitors, showcasing the data generated from such in vitro enzymatic assays.

Table 1: PSMA Inhibition Data for Multivalent Urea-Based Compounds

Compound Description Ki (nM) Source(s)
1 Monovalent Analog 0.9 nih.govoncotarget.com
2 Bivalent Analog 0.2 nih.govoncotarget.com
3 DOTA-Chelated Bivalent Analog 0.08 nih.govoncotarget.com

| ZJ-43 | Reference Inhibitor | 1.16 | oncotarget.comnih.gov |

Table 2: PSMA Inhibition Data for Various Small Molecule Inhibitors

Compound Description IC50 (nM) Ki (nM) Source(s)
PSMA-617 Glu-urea-Lys(Ahx)-HBED-CC - 0.37 researchgate.net
P17 PSMA-617 Derivative 0.30 - acs.org
P18 PSMA-617 Derivative 0.45 - acs.org
Phosphoramidate (1) Parent Phosphoramidate 14 - snmjournals.org
Fluorobenzamido conjugate (2) Phosphoramidate Derivative 0.68 - snmjournals.org
YC-I-27 Urea-based inhibitor - 0.01 sci-hub.se
HS-549 Urea-based inhibitor - 0.01 sci-hub.se
[177Lu]Lu-HTK01169 Lutetium-177 labeled inhibitor - 0.04 sci-hub.se

| Compound 8 | Trifluoroborate Probe | - | 0.22 | snmjournals.org |

Future Research Directions and Preclinical Innovation for Psma/psm P1 4 12

Exploration of Novel Derivatization Strategies for Enhanced Research Utility

The core structure of PSMA-targeting agents, often based on glutamate-urea-lysine or similar motifs, provides a versatile scaffold for chemical modification. mdpi.comsnmjournals.orgresearchgate.net Researchers are actively exploring novel derivatization strategies to improve the research utility of compounds like PSMA/PSM-P1 (4-12). These strategies aim to optimize various properties of the molecule, including binding affinity, pharmacokinetics, and biodistribution. tum.denih.gov

One key area of exploration is the modification of the linker region that connects the PSMA-binding motif to a functional component, such as a chelator for a radionuclide. nih.govacs.org Studies have shown that altering the linker's composition and length can significantly impact the agent's properties. For instance, the introduction of different amino acid sequences or chemical moieties can influence the molecule's hydrophilicity, blood clearance rate, and uptake in target and non-target tissues. nih.govnih.gov The goal is to design derivatives with enhanced tumor uptake and retention while minimizing accumulation in healthy organs like the kidneys and salivary glands, a common challenge with PSMA-targeted agents. mdpi.comnih.gov

Furthermore, the development of innovative synthetic approaches is crucial for producing these novel derivatives efficiently and at a larger scale. acs.org Improved synthesis methods can facilitate the creation of a diverse library of compounds for preclinical testing, accelerating the identification of candidates with superior performance. acs.org

Table 1: Examples of Derivatization Strategies and Their Intended Effects

Derivatization StrategyIntended EffectKey Findings
Linker Modification Improve pharmacokinetics, reduce off-target uptakeAltering linker composition can significantly influence binding affinity and biodistribution. acs.orgnih.gov
Albumin Binder Conjugation Prolong blood circulation time, enhance tumor accumulationCan increase tumor retention but may also lead to higher background signals. nih.gov
Amino Acid Substitution Enhance binding affinity and specificityStrategic substitutions can lead to higher tumor uptake and better therapeutic efficacy. snmjournals.org

Development of Multi-Targeting or Multivalent PSMA/PSM-P1 (4-12) Conjugates

To address the challenges of tumor heterogeneity and potential resistance mechanisms, researchers are developing multi-targeting and multivalent conjugates based on the PSMA/PSM-P1 (4-12) framework. patsnap.comthno.org

Multivalent conjugates feature multiple PSMA-binding motifs within a single molecule. This approach aims to increase the avidity and affinity of the agent for PSMA-expressing cells, potentially leading to enhanced tumor retention and more potent therapeutic effects. nih.govoncotarget.com Preclinical studies have demonstrated that bivalent inhibitors can be significantly more potent than their monovalent counterparts. nih.gov

Multi-targeting or heterodimeric conjugates are designed to bind to PSMA and at least one other distinct molecular target on cancer cells. mdpi.com This strategy is particularly promising for overcoming the limitations of therapies that rely on a single target, which can be variably expressed across different tumor lesions. For example, conjugates targeting both PSMA and the gastrin-releasing peptide receptor (GRPR), another protein overexpressed in prostate cancer, have been developed. mdpi.com While these dual-targeting agents have shown promise in preclinical models, optimizing their design to achieve high tumor uptake without increasing accumulation in other organs remains an active area of research. mdpi.com

Another innovative approach involves creating multimodal agents that combine a PSMA-targeting component with both a therapeutic payload (like a cytotoxic drug or a radionuclide) and an imaging agent (such as a fluorescent dye). thno.orgnih.gov These "theranostic" agents hold the potential for image-guided drug delivery and real-time monitoring of treatment response. nih.gov

Table 2: Comparison of Monovalent, Multivalent, and Multi-Targeting Conjugates

Conjugate TypeDescriptionPotential Advantages
Monovalent Single PSMA-binding motifSimpler synthesis, well-characterized
Multivalent Multiple PSMA-binding motifsIncreased binding affinity and avidity, enhanced tumor retention nih.govoncotarget.com
Multi-targeting Binds to PSMA and another targetOvercomes tumor heterogeneity, potentially synergistic effects mdpi.com

Advanced Preclinical Models for PSMA/PSM-P1 (4-12) Evaluation

The successful translation of novel PSMA-targeting agents from the laboratory to the clinic relies heavily on the use of robust and clinically relevant preclinical models. patsnap.com Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to capture the complexity of tumors in a living organism. mdpi.com

Patient-derived xenografts (PDXs) have emerged as a powerful tool for preclinical evaluation. nih.govamegroups.cn In this model, tumor tissue from a patient is directly implanted into an immunodeficient mouse, allowing the tumor to grow in a more physiologically relevant environment that preserves the original tumor's heterogeneity. amegroups.cn PDX models have been instrumental in evaluating the efficacy of PSMA-targeted therapies, including antibody-drug conjugates. amegroups.cn

Organoids , three-dimensional (3D) cell cultures derived from patient tumors, represent another significant advancement. nih.govresearchgate.net These "mini-tumors" can be grown in the lab and closely mimic the architecture and molecular characteristics of the original tumor. amegroups.cn Organoids derived from PDX models provide a high-throughput platform for screening the efficacy of various drugs and combination therapies. amegroups.cnresearchgate.net Studies have shown that PSMA levels in PDX-derived organoids are comparable to those in the in vivo PDX tumors, validating their use for studying PSMA-targeted agents. snmjournals.org

These advanced models are crucial for understanding how factors like androgen receptor signaling influence PSMA expression and for testing the effectiveness of novel PSMA/PSM-P1 (4-12) derivatives in a setting that more accurately reflects human disease. researchgate.netsnmjournals.org

Addressing Challenges in Preclinical Development of PSMA-Targeting Agents

Despite the significant promise of PSMA-targeting agents, several challenges remain in their preclinical development. A major hurdle is mitigating off-target toxicity, particularly in the salivary glands and kidneys, which naturally express PSMA. mdpi.compatsnap.com This has prompted research into novel radioligands with improved pharmacokinetic profiles that lead to lower accumulation in these healthy organs. nih.gov

Another challenge is the inherent heterogeneity of prostate cancer. patsnap.com Not all tumor cells within a patient, or even within a single tumor, may express PSMA at the same level. This can lead to incomplete tumor eradication and the development of resistance. The development of multi-targeting agents, as discussed earlier, is one strategy to address this issue. mdpi.com

Furthermore, the translation of promising preclinical findings into clinical success is not always straightforward. The predictive value of preclinical models, while improving, is not perfect. Therefore, there is a continuous need to develop and refine preclinical models that more accurately mimic human disease and can better predict clinical outcomes. researchgate.net The design of clinical trials for combination therapies also presents complexities, as it can be challenging to demonstrate incremental improvements over existing treatments. patsnap.com

Overcoming these challenges will require a multidisciplinary approach, involving chemists, biologists, and clinicians working together to design and evaluate the next generation of PSMA-targeting agents.

Q & A

Q. What is the structural and functional basis of the PSM-P1 (4-12) peptide in PSMA-targeted research?

The PSM-P1 (4-12) peptide corresponds to residues 4–12 of the PSMA protein, with the sequence Leu-Leu-His-Glu-Thr-Asp-Ser-Ala-Val (LLHETDSAV). This nonamer is derived from the N-terminal region of PSMA and binds to HLA-A2 molecules, making it a candidate for immunotherapeutic studies targeting prostate cancer. Its design leverages HLA-A2 binding motifs, where leucine and valine act as anchor residues for MHC-I presentation .

Q. How is PSMA expression quantified in preclinical models, and what are the limitations of current methods?

PSMA expression is often measured using saturation binding assays with radiolabeled ligands (e.g., [¹²⁴I]-MSK-PSMA1) or flow cytometry with anti-PSMA antibodies. A key limitation is variability in PSMA expression across cancer stages; for example, advanced prostate cancer may exhibit heterogeneous PSMA levels influenced by prior therapies (e.g., antiandrogens). Normalization to housekeeping genes or proteins is critical for cross-study comparisons .

Q. What experimental models are suitable for studying PSMA/PSM-P1 (4-12) interactions?

In vitro models include LNCaP (PSMA-positive prostate cancer cells) and HUVECs (to study PSMA in tumor neovasculature). In vivo, xenograft models using PSMA-expressing cell lines are common. CRISPR-Cas9 knockout of PSMA or regulatory genes (e.g., BRCA2) can elucidate functional pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in PSMA expression data across studies?

Discrepancies arise due to tumor heterogeneity, assay sensitivity, and therapeutic interventions (e.g., PSMA "flare" post-antiandrogen therapy). To address this:

  • Use orthogonal validation (e.g., IHC + qPCR + PET imaging).
  • Stratify patient cohorts by treatment history and disease stage.
  • Apply radiomic feature extraction from PSMA PET/CT to quantify spatial heterogeneity .

Q. What statistical and computational frameworks improve the interpretability of PSMA-targeted theranostic studies?

  • Radiomics/Deep Learning (DL): DL models (e.g., CNNs) can classify PSMA-RADS scores on PET/CT, while radiomic features (texture, shape) predict treatment response.
  • t-SNE/PCA: Dimensionality reduction techniques visualize relationships between PSMA expression and clinical outcomes.
  • Calibration Curves: Validate model confidence scores to reduce overfitting in small datasets .

Q. How can CRISPR-Cas9 be employed to study PSMA regulation in castration-resistant prostate cancer (CRPC)?

  • Knock out PSMA enhancer regions (e.g., within FOLH1 intron 3) to assess transcriptional regulation.
  • Use LNCaP-BRCA2 KO models to investigate DNA repair pathways' impact on PSMA expression.
  • Combine with saturation binding assays to quantify receptor density changes post-editing .

Q. What methodologies address the challenge of PSMA-negative tumor subpopulations in theranostic trials?

  • Dual-Targeting Agents: Co-administer PSMA ligands with agents targeting alternative biomarkers (e.g., GRPR or STEAP1).
  • Pretreatment Biomarker Screening: Use PSMA PET/CT to exclude patients with low PSMA uptake (SUVmax < 10).
  • Pharmacodynamic Monitoring: Track PSMA upregulation post-androgen deprivation therapy using serial imaging .

Methodological Guidance

Table 1: Key Parameters for PSMA PET/CT Validation Studies

ParameterRecommendationEvidence Source
Sensitivity ThresholdUse SUVmax ≥ 1.5 for nodal metastases
Specificity ControlCompare with histopathology (gold standard)
Radiomic FeaturesExtract ≥100 features (GLCM, GLSZM, shape)
Statistical TestsMcNemar’s test for paired imaging comparisons

Table 2: Common Pitfalls in PSMA-Targeted Immunotherapy Studies

PitfallMitigation Strategy
Off-target binding in non-prostatic tissuesPre-screen for PSMA expression in neovasculature via IHC
HLA-A2 restriction of PSM-P1Use HLA-A2 transgenic mouse models
Inter-assay variabilityNormalize PSMA levels to β-actin or GAPDH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.